Cas no 2167652-59-5 (5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine)

5-Fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine is a fluorinated biphenyl-pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a pyridine core substituted with a fluoro group at the 5-position and an amine at the 3-position, coupled with a 2-fluoro-4-methylphenyl moiety. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The compound's rigid aromatic framework and electron-withdrawing fluoro substituents may contribute to selective binding interactions in target molecules. Its well-defined synthetic route allows for high purity and scalability, supporting its use in exploratory studies for bioactive molecule development.
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine structure
2167652-59-5 structure
Product Name:5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
CAS No:2167652-59-5
MF:C12H10F2N2
MW:220.218009471893
CID:6212283
PubChem ID:165557084
Update Time:2025-06-10

5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
    • 2167652-59-5
    • EN300-1586802
    • Inchi: 1S/C12H10F2N2/c1-7-2-3-9(10(14)4-7)12-11(15)5-8(13)6-16-12/h2-6H,15H2,1H3
    • InChI Key: RRSJPOFSLQWVNF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C1C(=CC(=CN=1)F)N

Computed Properties

  • Exact Mass: 220.08120465g/mol
  • Monoisotopic Mass: 220.08120465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.9Ų

5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1586802-0.05g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
0.05g
$612.0 2023-06-04
Enamine
EN300-1586802-0.1g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
0.1g
$640.0 2023-06-04
Enamine
EN300-1586802-0.25g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
0.25g
$670.0 2023-06-04
Enamine
EN300-1586802-0.5g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
0.5g
$699.0 2023-06-04
Enamine
EN300-1586802-1.0g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
1g
$728.0 2023-06-04
Enamine
EN300-1586802-2.5g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
2.5g
$1428.0 2023-06-04
Enamine
EN300-1586802-5.0g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
5g
$2110.0 2023-06-04
Enamine
EN300-1586802-10.0g
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
10g
$3131.0 2023-06-04
Enamine
EN300-1586802-50mg
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
50mg
$768.0 2023-09-24
Enamine
EN300-1586802-100mg
5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine
2167652-59-5
100mg
$804.0 2023-09-24

Additional information on 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine

Introduction to 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine (CAS No. 2167652-59-5)

5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2167652-59-5, represents a fusion of fluorinated aromatic rings and a pyridine core, which are structural motifs commonly associated with bioactive molecules. The presence of fluorine atoms in specific positions enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development.

The structural framework of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine incorporates a fluorinated phenyl ring at the 2-position and another fluorinated methylphenyl group at the 4-position, linked to a pyridine ring substituted at the 3-position with an amine group. This arrangement not only contributes to the compound's unique electronic properties but also influences its interactions with biological targets. The amine functionality at the 3-position provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, there has been a surge in research focused on developing small molecules that modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The structural features of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine suggest potential activity in this domain. Specifically, the fluorinated aromatic rings may enhance binding affinity to certain serotonin receptor subtypes, such as 5-HT1A and 5-HT2A receptors, which are implicated in various neurological and psychiatric disorders. Preliminary computational studies have indicated that this compound may exhibit selectivity for these receptors over others, making it a valuable scaffold for further optimization.

Moreover, the amine group at the 3-position of the pyridine ring provides a versatile handle for derivatization. This allows chemists to introduce additional functional groups that can modulate solubility, permeability across biological membranes, and metabolic clearance. For instance, alkylation or acylation of the amine group could enhance hydrophobicity or introduce specific interactions with biological targets. Such modifications are crucial in drug discovery pipelines, where achieving an optimal balance between potency and pharmacokinetic properties is essential.

The significance of fluorine atoms in pharmaceuticals cannot be overstated. Fluorine substitution is a well-established strategy in medicinal chemistry to improve drug-like properties. For example, fluorine atoms can increase metabolic stability by preventing oxidative degradation and enhance binding affinity by influencing electronic distributions around the molecule. In the case of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine, the strategic placement of fluorine atoms at both the 2-position and 4-position of the phenyl rings likely contributes to its stability and bioactivity.

Recent advancements in spectroscopic techniques have enabled researchers to gain deeper insights into the conformational dynamics of such complex molecules. NMR spectroscopy has been particularly useful in elucidating the three-dimensional structure of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine, revealing how different parts of the molecule interact with each other. These structural details are critical for understanding how the compound might bind to biological targets and for designing derivatives with improved pharmacological profiles.

The synthesis of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been instrumental in constructing the aryl-pyridine core. Additionally, palladium-catalyzed reactions have enabled efficient introduction of fluorine atoms at desired positions. These advances have not only streamlined the synthesis but also opened up new possibilities for generating libraries of related compounds for high-throughput screening.

In vitro pharmacological studies have begun to explore the potential therapeutic applications of 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine. Initial experiments have shown that this compound exhibits moderate affinity for certain serotonin receptors, suggesting its utility as an intermediate in developing novel therapeutics for conditions such as depression, anxiety disorders, and neurodegenerative diseases. Further studies are needed to fully characterize its pharmacological profile and assess its potential as a lead compound.

The impact of computational chemistry on drug discovery has been profound. Molecular modeling techniques allow researchers to predict how 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine might interact with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting key residues involved in binding and identifying regions where modifications could enhance potency or selectivity. Additionally, virtual screening algorithms can rapidly sift through large databases of compounds to identify promising candidates for further investigation.

The role of fluorinated compounds in oncology is another area where 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-amine might find application. Fluorinated pyrimidines and purines are common motifs in anticancer drugs due to their ability to mimic natural nucleobases and interfere with DNA replication or repair mechanisms. While initial studies have not directly explored this application for 5-fluoro-2-(2-fluoro-4-methylphenyl)pyridin-3-am ine, its structural similarity to known anticancer agents makes it an intriguing candidate for further investigation.

Environmental considerations also play a crucial role in modern drug development. The synthesis and disposal of fluorinated compounds must be carefully managed to minimize environmental impact. Green chemistry principles encourage the use of sustainable solvents, catalytic methods that reduce waste, and processes that enhance energy efficiency. As research on 5-fluoro - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - - (21676525959 ) continues , these principles will be increasingly integrated into synthetic strategies.

In conclusion,5fluor o22fl uor o42m eth yl phen yl py ridin33ami ne (CAS No .21676525959) represents a promising scaffold for developing novel pharmaceuticals with potential applications across multiple therapeutic areas . Its unique structural features , coupled with recent advances i n synthetic chemistry an d computational meth ods , make it an exciting subj ect f or furthe r stu dies . As researc h progresses , this compoun d holds th e p ossibility o f lead ing t o new dr ugs tha t improve human health an d qua lity o f life . p >

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited